Cas no 1197-18-8 (Tranexamic acid)

Tranexamic acid 化学的及び物理的性質
名前と識別子
-
- tranexamic acid
- trans-4-Aminomethylcyclohexane-1-carboxylate
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- Amstat
- amcha
- trans-cyclohexanecarboxylic acid
- (1R,4r)-4-(aminomethyl)cyclohexanecarboxylic acid
- 4-(Aminomethyl)cyclohexanecarboxylic acid (trans-)
- 4-(Aminomethyl)cyclohexanecarboxylic acid
- AMCA,AMCHA,HAKU
- Tranesamic acid
- AMCA
- HAKU
- TAMCHA
- Cyklokapron
- Tranexamsaeure
- Trans AMCHA
- Tranhexamic acid
- Transamin
- Amikapron
- Anvitoff
- Cyclocapron
- Ugurol
- trans-Amcha
- Frenolyse
- Rikavarin
- Trasamlon
- Emorhalt
- Tranexan
- Carxamin
- Mastop
- Rikavarin-S
- Exacyl
- tranexmic acid
- Hexapromin
- Transamlon
- Hexatron
- Spiramin
- Tranex
- trans-4-Aminomethylcyclohexane-1-carboxylic acid
- trans-Tranexamic acid
- Acidum t
- Raceanisodamine
- Tranexamic acid
-
- MDL: MFCD00001466
- インチ: 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
- InChIKey: GYDJEQRTZSCIOI-UHFFFAOYSA-N
- SMILES: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O
- BRN: 2207452
計算された属性
- 精确分子量: 157.11000
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2
- Surface Charge: 0
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.0806 (rough estimate)
- ゆうかいてん: >300 °C (lit.)
- Boiling Point: 300.2°C at 760 mmHg
- フラッシュポイント: 135.357℃
- Refractive Index: 1.4186 (estimate)
- すいようせい: 1g/6ml
- PSA: 63.32000
- LogP: 1.53640
- Solubility: それは水、酸、塩基に溶け、エタノール、アセトン、クロロホルム、エーテルにほとんど溶けない。
- Merck: 9569
Tranexamic acid Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36; S37/39
- RTECS号:GU8400000
-
危険物標識:
- 包装カテゴリ:II
- どくせい:LD50 in mice, rats (mg/kg): 1500, 1200 i.v. (Melander)
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危险等级:3
- HazardClass:IRRITANT
- Packing Group:II
- Risk Phrases:R36/37/38
- 安全术语:3
Tranexamic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Tranexamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21742-50g |
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 97% |
1197-18-8 | 97% | 50g |
¥2007.00 | 2023-03-06 | |
Enamine | EN300-121703-2.5g |
(1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-18-8 | 95% | 2.5g |
$27.0 | 2023-05-02 | |
TRC | T714505-50g |
Tranexamic Acid |
1197-18-8 | 50g |
$164.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009440-100g |
Tranexamic acid |
1197-18-8 | 98% | 100g |
¥188 | 2024-05-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111900-100g |
Tranexamic acid |
1197-18-8 | 98% | 100g |
¥196.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111900-10g |
Tranexamic acid |
1197-18-8 | 98% | 10g |
¥63.90 | 2023-09-04 | |
Life Chemicals | F8886-7867-5g |
rel-(1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-18-8 | 95%+ | 5g |
$60.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54021-100mg |
Tranexamic acid |
1197-18-8 | ,Purity≥98% | 100mg |
¥148.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009440-500g |
Tranexamic acid |
1197-18-8 | 98% | 500g |
¥634 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54020-25g |
Tranexamic acid |
1197-18-8 | 25g |
¥78.0 | 2021-09-07 |
Tranexamic acid Suppliers
Tranexamic acid 関連文献
-
Arezou Mohammadinezhad,Batool Akhlaghinia New J. Chem. 2019 43 15525
-
Wenhua Bi,Nicolas Louvain,Nicolas Mercier,Jer?me Luc,Bouchta Sahraoui CrystEngComm 2007 9 298
-
Sujit Dutta,Ji-Ae Park,Jae-Chang Jung,Yongmin Chang,Tae-Jeong Kim Gd-complexes of DTPA-bis(amide) conjugates of tranexamic acid and its esters with high relaxivity and stability for magnetic resonance imaging. Sujit Dutta Ji-Ae Park Jae-Chang Jung Yongmin Chang Tae-Jeong Kim Dalton Trans. 2008 2199
-
Hiader A. J. Al Lawati,Mira M. Al-Nadabi,Gouri B. Varma,Fakhr Eldin O. Suliman Anal. Methods 2013 5 6205
-
Fengbiao Chen,Fei Gao,Jiang Zhong,Liang Shen,Yangju Lin Mater. Chem. Front. 2020 4 2723
-
Nikita T. Looby,Marcos Tascon,Vinicius R. Acquaro,Nathaly Reyes-Garcés,Tijana Vasiljevic,German Augusto Gomez-Rios,Marcin W?sowicz,Janusz Pawliszyn Analyst 2019 144 3721
-
Minghui He,Guangxue Chen,Xun Huang,Ruixin Xu,Zhaohua Zeng,Jianwen Yang Polym. Chem. 2014 5 2951
-
8. Thioxanthone dicarboxamide derivatives as one-component photoinitiators for near-UV and visible LED (365–405 nm) induced photopolymerizationsGuangxue Chen,Xiaoyuan Guan,Ruixin Xu,Junfei Tian,Fachuang Lu,Minghui He,Jianwen Yang RSC Adv. 2016 6 77093
-
Suil Shin,Muhammad Ikram,Fazli Subhan,Hae Yeong Kang,Yeseon Lim,Rira Lee,Songwan Jin,Young Hun Jeong,Jong-Young Kwak,Yong-Jin Na,Sik Yoon RSC Adv. 2016 6 46952
Tranexamic acidに関する追加情報
Tranexamic Acid Chemical Properties and Pharmacokinetics (CAS 1197-18-8)
Tranexamic acid (TXA), with the CAS number 1197-18-8, is a synthetic derivative of the amino acid lysine, widely recognized for its antifibrinolytic properties. Its molecular formula is C8H15NO2, and it functions by competitively inhibiting the activation of plasminogen to plasmin, thereby reducing excessive bleeding. The compound exhibits high water solubility and stability, making it suitable for oral, intravenous, and topical formulations. Recent pharmacokinetic studies highlight its rapid absorption (peak plasma concentration within 3 hours) and renal excretion, with a half-life of approximately 2 hours. Researchers emphasize its low toxicity profile, though dosage adjustments are recommended for patients with renal impairment. The demand for TXA has surged due to its applications in trauma, surgery, and dermatology, aligning with the growing interest in evidence-based hemostatic therapies.
Tranexamic Acid in Clinical Applications (CAS 1197-18-8)
Clinical trials have cemented Tranexamic acid (1197-18-8) as a cornerstone in managing hemorrhage across multiple disciplines. In trauma care, the CRASH-2 trial demonstrated a 15% reduction in mortality when administered early. Obstetrics also benefits from TXA, with the WOMAN trial showing a 31% decrease in death from postpartum hemorrhage. Dermatologically, its melanin-inhibiting effects have made it a popular off-label treatment for hyperpigmentation, particularly in melasma. A 2023 meta-analysis revealed that topical TXA (5% concentration) outperformed hydroquinone in safety and efficacy for facial pigmentation. However, debates persist regarding optimal dosing in elective surgeries, with studies advocating for weight-adjusted protocols to minimize thromboembolic risks. These findings address patient concerns about both efficacy and long-term safety.
Tranexamic Acid Mechanism of Action and Research Advances (CAS 1197-18-8)
The molecular mechanism of 1197-18-8 (Tranexamic acid) involves binding to the lysine sites on plasminogen, blocking its interaction with fibrin. This action preserves clot stability while modulating inflammatory pathways—a discovery that expanded its use in conditions like angioedema. Cutting-edge research explores TXA's neuroprotective potential in traumatic brain injury (TBI), where it may mitigate secondary injury by reducing metalloproteinase-9 activity. A 2024 Nature Communications study identified TXA's role in downregulating PAR-1 receptors, suggesting applications in atherosclerosis. Such breakthroughs respond to the scientific community's demand for drug repurposing strategies, particularly for multifunctional agents like TXA that combine affordability with broad therapeutic windows.
Tranexamic Acid Safety Profile and Global Market Trends (CAS 1197-18-8)
Despite its widespread use, Tranexamic acid (1197-18-8) requires careful risk-benefit analysis in specific populations. The WHO Essential Medicines List inclusion underscores its global importance, with annual prescriptions exceeding 80 million doses. Post-marketing surveillance data indicate a 0.7% incidence of gastrointestinal side effects, while thromboembolic events remain rare (0.2%). The cosmetic industry's adoption of TXA for hyperpigmentation has driven a 12% CAGR in dermatological formulations since 2020. Patent expirations have also spurred generic production, with cost reductions up to 70% in emerging markets. These trends reflect patient priorities for accessible, multipurpose medications with robust safety data, positioning TXA as a model for translational drug development.
1197-18-8 (Tranexamic acid) Related Products
- 330838-52-3(4-(Aminomethyl)-1-cyclohexene-1-carboxylic Acid(Tranexamic acid Impurity))
- 56-91-7(4-(Aminomethyl)benzoic acid)
- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)
- 701-54-2(4-(Aminomethyl)cyclohexanecarboxylic Acid)
- 70795-45-8(cis-1,2-Cyclohexanedimethanamine)
- 215597-45-8(2-(aminomethyl)cyclopropanecarboxylic acid)
- 1057343-95-9(4-Aminoadamantane-1-carboxylic acid)
- 13064-83-0(trans-4-methylcyclohexane-1-carboxylic acid)
- 34675-84-8(3-(4-((trans-4-(Aminomethyl)cyclohexanecarbonyl)oxy)phenyl)propanoic acid)
- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

